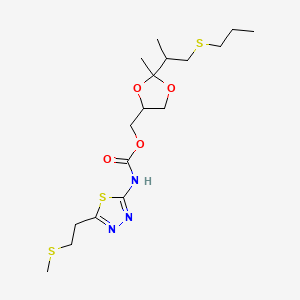
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of a thiadiazole ring, a dioxolane ring, and multiple thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The dioxolane ring is then introduced via a condensation reaction involving a diol and an aldehyde or ketone. The final step involves the esterification of carbamic acid with the intermediate product, using reagents such as carbonyldiimidazole or dicyclohexylcarbodiimide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted thiadiazole derivatives.
Scientific Research Applications
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The thioether groups can undergo oxidation, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the dioxolane ring can interact with cellular membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(phenylthio)-2-benzimidazolecarbamate
- Albendazole (Methyl 5-(propylthio)-2-benzimidazolecarbamate)
- Fenbendazole (Methyl 5-(phenylthio)-2-benzimidazolecarbamate)
Uniqueness
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester is unique due to its combination of a thiadiazole ring and a dioxolane ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness differentiates it from other similar compounds, which may lack one or more of these functional groups.
Properties
CAS No. |
138474-86-9 |
|---|---|
Molecular Formula |
C17H29N3O4S3 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl N-[5-(2-methylsulfanylethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C17H29N3O4S3/c1-5-7-26-11-12(2)17(3)23-10-13(24-17)9-22-16(21)18-15-20-19-14(27-15)6-8-25-4/h12-13H,5-11H2,1-4H3,(H,18,20,21) |
InChI Key |
XAIPUHDEIZDQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(C)C1(OCC(O1)COC(=O)NC2=NN=C(S2)CCSC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















